(7Z)-7-(2-methoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
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Overview
Description
(7Z)-7-(2-methoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with a unique structure that includes a furobenzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(2-methoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and furobenzoxazinone derivatives. Key steps in the synthesis may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(2-methoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield more oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (7Z)-7-(2-methoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore in drug design. Its structural features could be exploited to develop new therapeutic agents targeting specific biological pathways or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile candidate for various industrial applications.
Mechanism of Action
The mechanism of action of (7Z)-7-(2-methoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7Z)-7-(2-methoxybenzylidene)-3-(2-methoxyethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one include other furobenzoxazinone derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both methoxy and benzylidene groups
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(7Z)-3-(2-methoxyethyl)-7-[(2-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C22H23NO5/c1-14-21-16(12-23(13-27-21)8-9-25-2)10-17-20(24)19(28-22(14)17)11-15-6-4-5-7-18(15)26-3/h4-7,10-11H,8-9,12-13H2,1-3H3/b19-11- |
InChI Key |
HRZNVWXXKUOVGR-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4OC)/C3=O)CN(CO2)CCOC |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4OC)C3=O)CN(CO2)CCOC |
Origin of Product |
United States |
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